molecular formula C7H9ClN4O B12925231 N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide CAS No. 88380-67-0

N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide

Cat. No.: B12925231
CAS No.: 88380-67-0
M. Wt: 200.62 g/mol
InChI Key: HQSRQIBUVUGSEV-UHFFFAOYSA-N
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Description

N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is a chemical compound with a pyrimidine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide typically involves the reaction of 4-chloro-6-(methylamino)pyrimidine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring .

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .

Properties

CAS No.

88380-67-0

Molecular Formula

C7H9ClN4O

Molecular Weight

200.62 g/mol

IUPAC Name

N-[4-chloro-6-(methylamino)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C7H9ClN4O/c1-4(13)10-7-11-5(8)3-6(9-2)12-7/h3H,1-2H3,(H2,9,10,11,12,13)

InChI Key

HQSRQIBUVUGSEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=N1)Cl)NC

Origin of Product

United States

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